Magnesium bicarbonate

Descripción general

Descripción

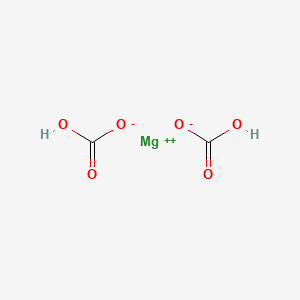

Magnesium bicarbonate, also known as magnesium hydrogencarbonate, is a chemical compound with the formula Mg(HCO₃)₂. It is the bicarbonate salt of magnesium and exists only in aqueous solution. This compound is formed through the reaction of carbonic acid and magnesium hydroxide. This compound is known for its role in various industrial and health applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium bicarbonate can be synthesized by treating magnesium acetate with sodium bicarbonate. The reaction is as follows: [ \text{Mg(CH₃COO)₂} + 2 \text{NaHCO₃} \rightarrow \text{Mg(HCO₃)₂} + 2 \text{CH₃COONa} ] Another method involves the reaction of magnesium hydroxide with pressurized carbon dioxide: [ \text{Mg(OH)₂} + 2 \text{CO₂} \rightarrow \text{Mg(HCO₃)₂} ] This reaction produces a solution of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by treating a suspension of magnesium hydroxide with pressurized carbon dioxide. This method ensures the compound remains in solution, as it decomposes upon drying .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium bicarbonate undergoes several types of chemical reactions, including decomposition and neutralization. When heated or dried, it decomposes into magnesium carbonate, carbon dioxide, and water: [ \text{Mg(HCO₃)₂} \rightarrow \text{MgCO₃} + \text{CO₂} + \text{H₂O} ]

Common Reagents and Conditions:

Decomposition: Occurs upon heating or drying.

Neutralization: Reacts with acids to form magnesium salts and carbon dioxide.

Major Products Formed:

- Magnesium Carbonate (MgCO₃)

- Carbon Dioxide (CO₂)

- Water (H₂O)

Aplicaciones Científicas De Investigación

Health Applications

1.1 Cardiovascular Health

Research indicates that magnesium bicarbonate may play a role in cardiovascular health. Epidemiological studies suggest an inverse relationship between magnesium levels in drinking water and cardiovascular disease mortality. Specifically, drinking water with higher magnesium and bicarbonate concentrations is associated with a lower risk of myocardial infarction and cardiovascular mortality, particularly in women .

1.2 Bone Health

A double-blind, placebo-controlled study examined the effects of this compound supplemented spring water on postmenopausal women. Participants consuming this water showed significant increases in serum magnesium levels and urinary pH after 84 days. However, there were no notable changes in biomarkers of bone mineral metabolism or serum lipids . This suggests that while this compound may enhance magnesium availability, its direct impact on bone health requires further investigation.

1.3 Kidney Health

this compound has been noted for its potential in preventing kidney stones. It is believed that the compound helps maintain a favorable urinary environment by balancing pH levels, thus reducing the likelihood of stone formation .

Industrial Applications

2.1 Metal Extraction and Purification

this compound is utilized as an acidity balancing agent in the extractive separation and purification of metals. Its aqueous solutions can adjust pH levels during metal extraction processes, improving efficiency and reducing environmental impact by recycling CO₂ produced during these operations .

2.2 Paper Conservation

In the field of conservation science, this compound solutions are employed to treat paper artifacts. These solutions provide an alkaline reserve that neutralizes acids present in degraded paper, thereby enhancing preservation efforts .

Environmental Applications

3.1 Water Treatment

The application of this compound extends to water treatment processes where it helps mitigate the formation of harmful disinfection by-products (DBPs). A recent study demonstrated that using this compound in conjunction with waste materials improved the synthesis of porous carbon adsorbents, which can effectively remove contaminants from water . This dual-template method not only enhances material properties but also promotes sustainable practices by utilizing waste products.

Case Studies and Findings

Mecanismo De Acción

Magnesium bicarbonate exerts its effects primarily through its role as a source of magnesium and bicarbonate ions. Magnesium is essential for numerous biological functions, including enzyme activity, muscle contraction, and nerve function. Bicarbonate ions help maintain pH balance in the body by neutralizing acids . The compound is quickly absorbed into the bloodstream, aiding in the regulation of heart and muscle functions .

Comparación Con Compuestos Similares

- Calcium Bicarbonate (Ca(HCO₃)₂)

- Sodium Bicarbonate (NaHCO₃)

- Potassium Bicarbonate (KHCO₃)

Comparison:

- Magnesium Bicarbonate vs. Calcium Bicarbonate: this compound is more soluble in water and does not form solid bicarbonate as calcium does .

- This compound vs. Sodium Bicarbonate: Sodium bicarbonate is commonly used as an antacid and in baking, whereas this compound is more focused on health supplements and water treatment .

- This compound vs. Potassium Bicarbonate: Potassium bicarbonate is often used in agriculture as a fungicide, while this compound has broader applications in health and industry .

This compound’s unique properties and applications make it a valuable compound in various fields, from health and nutrition to industrial processes.

Actividad Biológica

Magnesium bicarbonate (Mg(HCO₃)₂) is an important compound with various biological activities, particularly in the context of human health and environmental science. This article explores its biological functions, potential therapeutic applications, and relevant research findings.

This compound is a soluble salt formed when magnesium oxide or magnesium carbonate reacts with carbon dioxide in water. It exists primarily in solution and plays a significant role in buffering systems within biological and environmental contexts. The compound dissociates into magnesium ions (Mg²⁺) and bicarbonate ions (HCO₃⁻), which are crucial for maintaining pH balance in biological systems.

Biological Functions

- pH Regulation : this compound acts as a buffer, helping to stabilize pH levels in biological fluids. This property is essential for enzymatic reactions and metabolic processes.

- Bone Health : Magnesium ions are vital for bone formation and maintenance. They facilitate the proliferation and differentiation of osteoblasts, the cells responsible for bone synthesis. Studies have shown that magnesium ions can enhance the expression of integrins, which are critical for osteoblast adhesion and function .

- Antimicrobial Activity : Recent research indicates that this compound exhibits antibacterial properties, likely due to its alkaline nature. This characteristic can inhibit the growth of certain pathogens, making it a candidate for therapeutic applications in treating infections .

- Gastrointestinal Protection : As an antacid, this compound neutralizes stomach acid, providing relief from gastrointestinal discomfort and protecting the gastric mucosa from damage .

Case Studies

- A study comparing various antacid formulations found that magnesium hydroxide had superior buffering capacity compared to sodium bicarbonate, leading to more effective pH stabilization in vivo. However, this compound's role in gastrointestinal health remains significant due to its safety profile when administered orally .

- Another investigation highlighted the potential of magnesium carbonate coatings on implants. These coatings not only enhanced antimicrobial activity but also promoted osteogenic differentiation of mesenchymal stem cells, suggesting that magnesium ions released from these coatings could support bone regeneration .

Statistical Analysis of Biological Activity

Discussion

The biological activity of this compound is multifaceted, influencing various physiological processes from bone health to antimicrobial defense mechanisms. Its buffering capacity is vital for maintaining homeostasis within biological systems, while its potential therapeutic applications warrant further exploration.

Propiedades

Número CAS |

2090-64-4 |

|---|---|

Fórmula molecular |

C2H2MgO6 |

Peso molecular |

146.34 g/mol |

Nombre IUPAC |

magnesium;carbonic acid;carbonate |

InChI |

InChI=1S/2CH2O3.Mg/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

Clave InChI |

QWDJLDTYWNBUKE-UHFFFAOYSA-L |

SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Mg+2] |

SMILES canónico |

C(=O)(O)O.C(=O)([O-])[O-].[Mg+2] |

Key on ui other cas no. |

2090-64-4 |

Descripción física |

Light, white friable mass or bulky white powde |

Números CAS relacionados |

7757-69-9 |

Solubilidad |

Practically insoluble in water. Insoluble in ethanol |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.